D-Leucine-15N

Catalog No.
S1936133
CAS No.
287484-39-3
M.F
C6H13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Leucine-15N

CAS Number

287484-39-3

Product Name

D-Leucine-15N

IUPAC Name

(2R)-2-(15N)azanyl-4-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i7+1

InChI Key

ROHFNLRQFUQHCH-RFBVFTEYSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)[15NH2]

D-Leucine-15N is a branched-chain amino acid with the molecular formula C6H13[15N]O2 . It has a molecular weight of 132.1729 g/mol, slightly higher than its non-isotopic counterpart due to the presence of the heavier nitrogen isotope. The compound maintains the same chemical structure as regular D-leucine, with the only difference being the isotopic composition of the nitrogen atom .

Typical of amino acids:

  • Deprotonation: Like other amino acids, D-Leucine-15N can undergo deprotonation reactions. The gas-phase acidity of leucine has been studied, with a reported enthalpy of deprotonation (ΔrH°) of 1419 ± 10 kJ/mol .
  • Protonation: D-Leucine-15N can also accept protons, with leucine having a reported proton affinity of 914.6 kJ/mol .
  • Transamination: In biological systems, leucine can undergo transamination reactions, transferring its amino group to other compounds. This reaction is likely to occur with D-Leucine-15N as well, allowing for the tracking of nitrogen transfer in metabolic studies .

While D-Leucine-15N itself may not have direct biological activity, its use as a tracer allows for the study of various biological processes:

  • Metabolic Tracing: The 15N label enables researchers to track the fate of the nitrogen atom in metabolic pathways. For example, studies have shown that approximately 26.0% of [15N]glutamate and [alpha-15N]glutamine formed in organotypic cerebellar explants was derived from [15N]leucine .
  • Protein Synthesis Studies: D-Leucine-15N can be used to investigate protein synthesis and turnover rates in various organisms and tissues.
  • Microbial Metabolism: As D-leucine has been identified as a bacterial and Saccharomyces cerevisiae metabolite, D-Leucine-15N could potentially be used to study microbial metabolic pathways .

The synthesis of D-Leucine-15N typically involves incorporating the 15N isotope during the amino acid synthesis process. While specific methods for D-Leucine-15N are not detailed in the provided sources, general approaches for synthesizing isotope-labeled amino acids include:

  • Chemical Synthesis: Starting from 15N-labeled precursors and following established routes for amino acid synthesis.
  • Enzymatic Methods: Using enzymes to incorporate 15N into the amino acid structure.
  • Microbial Production: Utilizing microorganisms grown in media containing 15N sources to produce labeled amino acids.

D-Leucine-15N finds applications in various scientific fields:

  • Metabolic Studies: It serves as a valuable tool for tracing nitrogen metabolism in biological systems .
  • Protein Structure Analysis: In nuclear magnetic resonance (NMR) spectroscopy, D-Leucine-15N can be used to study protein structures and dynamics.
  • Mass Spectrometry: The compound is useful in mass spectrometry-based proteomics for quantitative analysis and protein identification.
  • Nutritional Research: D-Leucine-15N can be used to investigate amino acid absorption, utilization, and metabolism in nutritional studies.

While specific interaction studies for D-Leucine-15N are not detailed in the provided sources, it is likely to interact similarly to regular leucine:

  • Enzyme Interactions: It may interact with enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase.
  • Transporter Interactions: D-Leucine-15N might interact with amino acid transporters, particularly those specific for branched-chain amino acids.

Similar Compounds

Several compounds are similar to D-Leucine-15N:

  • L-Leucine-15N: The L-enantiomer of the 15N-labeled leucine, which is more commonly found in nature and used in biological studies .
  • D-Leucine: The non-isotopically labeled form of D-leucine .
  • L-Leucine: The naturally occurring enantiomer of leucine .
  • Other branched-chain amino acids: Isoleucine and valine, which share structural similarities with leucine.
  • Other D-amino acids: Such as D-valine or D-isoleucine.

D-Leucine-15N is unique due to its combination of D-configuration and 15N labeling, making it particularly useful for specialized metabolic and structural studies where both the stereochemistry and isotopic labeling are important factors.

XLogP3

-1.5

Sequence

L

Wikipedia

L-Leucine-15N

Dates

Modify: 2023-08-16

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